6-Bromo-5,7-difluoroquinoline
Overview
Description
6-Bromo-5,7-difluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrF2N. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-difluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 5,7-difluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5,7-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in liquid ammonia at low temperatures.
Cross-Coupling Reactions: Palladium catalysts with boronic acids or alkenes in the presence of a base like potassium carbonate.
Major Products:
Nucleophilic Substitution: 6-Amino-5,7-difluoroquinoline or 6-Thio-5,7-difluoroquinoline.
Cross-Coupling Reactions: Various aryl or vinyl-substituted quinolines.
Scientific Research Applications
6-Bromo-5,7-difluoroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
5,7-Difluoroquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoquinoline: Lacks the fluorine atoms, which affects its chemical properties and applications.
5,7,8-Trifluoroquinoline: Contains an additional fluorine atom, leading to unique chemical and biological properties.
Uniqueness: 6-Bromo-5,7-difluoroquinoline is unique due to the combination of bromine and fluorine atoms in the quinoline ring. This combination enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-bromo-5,7-difluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAWZZRBLJDTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668261 | |
Record name | 6-Bromo-5,7-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022091-49-1 | |
Record name | 6-Bromo-5,7-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-5,7-DIFLUOROQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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